
Decernotinib
説明
デセルノチニブは、VX-509としても知られており、ヤヌスキナーゼ3(JAK3)の選択的阻害剤として機能する実験的薬剤です。これは、化学化合物ライブラリの社内スクリーニングによって発見されました。 デセルノチニブは、JAK3に対して高い選択性を示しており、ラット宿主対移植片モデルにおいてインビボで良好な有効性を示しています .
2. 製法
合成経路と反応条件: デセルノチニブの合成には、ピロロ[2,3-b]ピリジンコアの調製から始まる複数のステップが含まれます。このコアはその後、様々な置換基で官能化され、最終化合物になります。主なステップには以下が含まれます。
- ピロロ[2,3-b]ピリジンコアの形成。
- ピリミジン-4-イル基の導入。
- N-(2,2,2-トリフルオロエチル)ブタンアミド部分の付加。
工業生産方法: デセルノチニブの工業生産は、同様の合成経路に従いますが、大規模生産向けに最適化されています。 これには、高収率反応、効率的な精製技術、および最終製品の純度と一貫性を確保するための厳格な品質管理対策の使用が含まれます .
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of Decernotinib involves multiple steps, starting with the preparation of the pyrrolo[2,3-b]pyridine core. This core is then functionalized with various substituents to achieve the final compound. The key steps include:
- Formation of the pyrrolo[2,3-b]pyridine core.
- Introduction of the pyrimidin-4-yl group.
- Addition of the N-(2,2,2-trifluoroethyl)butanamide moiety.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This involves the use of high-yield reactions, efficient purification techniques, and stringent quality control measures to ensure the purity and consistency of the final product .
化学反応の分析
Step 1: Amide Bond Formation
- Reagents : Trifluoroethylamine HCl, EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide), HOBt (hydroxybenzotriazole), DIEA (N,N-diisopropylethylamine) in dichloromethane (DCM).
- Product : Intermediate 2 (98% yield) via coupling reaction .
Step 2: Deprotection and Nucleophilic Substitution
- Deprotection : Intermediate 2 is treated with DCM/trifluoroacetic acid (TFA) to remove protective groups.
- Substitution : Reacted with 5-fluoro-2,4-dichloropyrimidine (3 ) in isopropanol with DIEA, yielding compound 4 after purification .
Step 3: Suzuki Coupling and Final Deprotection
- Coupling : Pd(PPh₃)₄-mediated Suzuki reaction between intermediate 5 and 4 in DME (1,2-dimethoxyethane), microwaved at 150°C.
- Deprotection : Methanol/sodium methoxide treatment followed by HPLC purification yields this compound (6a ) .
Key Reaction Scheme :
textTrifluoroethylamine → Amide coupling → Deprotection → Nucleophilic substitution → Suzuki coupling → Final product
Metabolic Pathways
This compound undergoes hepatic metabolism primarily via CYP3A4 and CYP2C19 , with oxidative metabolites identified:
- Major Metabolites :
Clinical Observations :
- Elevated liver transaminases and lipid levels (e.g., LDL, HDL) .
- Drug-Drug Interactions : Potent CYP3A4 inhibition increases exposure to co-administered drugs metabolized by this enzyme .
Structural Interactions and Binding Modes
This compound binds selectively to JAK3 via covalent and non-covalent interactions:
Binding Affinity (Kinase Assays)
Kinase | IC₅₀ (nM) | Selectivity vs. JAK3 |
---|---|---|
JAK3 | 2.5 | - |
JAK1 | 1,200 | 480-fold |
JAK2 | 3,000 | 1,200-fold |
TYK2 | >10,000 | >4,000-fold |
Data from in vitro kinase assays . |
Key Residue Interactions (JAK3 Active Site)
- Covalent Bond : Irreversible interaction with Cys909 in JAK3’s ATP-binding pocket .
- Hydrogen Bonds : Leu828, Glu903, Met902 .
- Hydrophobic Contacts : Val836, Leu905, Ala853 .
Crystal Structure Analysis (PDB: 4YTC):
Comparative Binding Analysis
Reaction Optimization Challenges
科学的研究の応用
Efficacy in Clinical Trials
Decernotinib has been assessed in multiple clinical trials focusing on its efficacy and safety in patients with RA. The following table summarizes key findings from significant studies:
Study | Participants | Dosage | ACR20 Response Rate | DAS28-CRP Improvement | Adverse Events |
---|---|---|---|---|---|
Phase IIa | 204 patients | 25-150 mg BID | 39% (25 mg), 61% (50 mg), 65% (100 mg), 65.9% (150 mg) | Significant improvement across all doses | Nausea, headache, hypercholesterolemia |
Phase IIb | 358 patients | 100-200 mg QD/BID | 61% (100 mg QD), 63% (100 mg BID) vs. 17% placebo | Significant reduction in DAS28 scores | Increased risk of infections, liver enzyme elevation |
In the Phase IIa trial, this compound demonstrated an ACR20 response rate of up to 65% at higher dosages, indicating a substantial improvement in clinical signs and symptoms of RA compared to placebo . The Phase IIb trial further confirmed these findings, showing that patients receiving this compound had significantly better outcomes than those on placebo .
Safety Profile
While this compound shows promise, its safety profile requires careful consideration. Common adverse events reported include:
- Headache: 9%
- Hypercholesterolemia: 5%
- Diarrhea: 5%
Serious adverse events were more prevalent among this compound-treated patients compared to placebo groups, including higher incidences of serious infections . Monitoring for liver enzyme elevations was also necessary due to observed increases during treatment .
作用機序
デセルノチニブは、ヤヌスキナーゼ3(JAK3)を選択的に阻害することで効果を発揮します。JAK3は、サイトカイン受容体の細胞質ドメインに結合する細胞内酵素です。JAK3を阻害することにより、デセルノチニブはJAK-STATシグナル伝達経路を破壊します。これは、様々な免疫細胞の活性化と機能にとって不可欠です。 この阻害は、サイトカインシグナル伝達の減少と免疫応答の調節につながります .
類似化合物:
トファシチニブ: JAK1、JAK2、JAK3など、複数のJAKを標的とするパンJAK阻害剤。
バリシチニブ: JAK1とJAK2に選択的です。
ウパダシチニブ: JAK1に選択的です。
フィルゴチニブ: もう1つのJAK1選択的阻害剤。
デセルノチニブの独自性: デセルノチニブは、JAK3に対する高い選択性においてユニークです。これは、他のJAKに影響を与えることなく、免疫応答を調節する上で特に効果的です。 この選択性は、貧血や高脂血症などの他のJAKの阻害に関連する副作用のリスクを軽減します .
類似化合物との比較
Tofacitinib: A pan-JAK inhibitor that targets multiple JAKs, including JAK1, JAK2, and JAK3.
Baricitinib: Selective for JAK1 and JAK2.
Upadacitinib: Selective for JAK1.
Filgotinib: Another JAK1-selective inhibitor.
Uniqueness of Decernotinib: this compound is unique in its high selectivity for JAK3, which makes it particularly effective in modulating immune responses without affecting other JAKs. This selectivity reduces the risk of side effects associated with the inhibition of other JAKs, such as anemia and hyperlipidemia .
生物活性
Decernotinib, also known as VX-509, is a selective Janus kinase 3 (JAK3) inhibitor developed for the treatment of autoimmune diseases, particularly rheumatoid arthritis (RA). This article explores the biological activity of this compound, focusing on its efficacy, safety, and mechanisms of action based on diverse research findings and clinical studies.
This compound selectively inhibits JAK3, a tyrosine kinase that plays a crucial role in the signaling pathways of various cytokines involved in immune responses. JAK3 is primarily expressed in lymphocytes, which makes it an attractive target for modulating immune function without significantly affecting non-immune cells. The inhibition of JAK3 leads to decreased signaling from pro-inflammatory cytokines such as IL-2, IL-4, and IL-7, thereby reducing inflammation and immune-mediated damage .
Phase II Studies
- Monotherapy in RA : In a randomized, double-blind, placebo-controlled trial involving 204 patients with active RA who had inadequate responses to previous treatments, this compound demonstrated significant efficacy. The American College of Rheumatology (ACR) response rates at 12 weeks were as follows:
- Combination Therapy : In another study assessing this compound combined with methotrexate in RA patients, results indicated that ACR20 responses were observed as early as one week after treatment initiation and maintained over 24 weeks. Approximately 65% of patients achieved ACR20 response at higher doses .
Comparative Efficacy
In a systematic review comparing various JAK inhibitors, this compound ranked favorably among other treatments for RA in terms of efficacy measures like ACR20/50/70 response rates. It outperformed placebo and showed competitive efficacy against adalimumab (ADA) .
Safety Profile
While this compound is generally well-tolerated, several adverse effects have been reported:
- Common Adverse Events : Nausea (6.1%), headache (4.3%), increased liver transaminase levels (4.3%), and hypercholesterolemia (3.7%).
- Infection Risk : Increased risk of infections was noted across treatment groups, with some cases leading to treatment discontinuation .
In Vivo Models
Research using animal models has shown that this compound effectively reduces inflammation associated with autoimmune conditions:
- In a rat model of collagen-induced arthritis, treatment with this compound resulted in significant reductions in ankle swelling and paw weight compared to controls .
- A mouse model demonstrated that this compound could mitigate T cell-mediated responses indicative of its immunosuppressive properties .
Summary Table of Clinical Findings
Study Type | Population Size | Dosage Range | ACR20 Response Rate | Safety Observations |
---|---|---|---|---|
Phase II Monotherapy | 204 | 25 mg - 150 mg | 39% - 65% | Nausea, headache, infections |
Phase II Combination | 358 | Variable + MTX | ~65% | Increased liver enzymes |
特性
IUPAC Name |
(2R)-2-methyl-2-[[2-(1H-pyrrolo[2,3-b]pyridin-3-yl)pyrimidin-4-yl]amino]-N-(2,2,2-trifluoroethyl)butanamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19F3N6O/c1-3-17(2,16(28)25-10-18(19,20)21)27-13-6-8-23-15(26-13)12-9-24-14-11(12)5-4-7-22-14/h4-9H,3,10H2,1-2H3,(H,22,24)(H,25,28)(H,23,26,27)/t17-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ASUGUQWIHMTFJL-QGZVFWFLSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)(C(=O)NCC(F)(F)F)NC1=NC(=NC=C1)C2=CNC3=C2C=CC=N3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@](C)(C(=O)NCC(F)(F)F)NC1=NC(=NC=C1)C2=CNC3=C2C=CC=N3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19F3N6O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70241504 | |
Record name | Decernotinib | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70241504 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
392.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
944842-54-0 | |
Record name | VX 509 | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=944842-54-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Decernotinib [USAN:INN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0944842540 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Decernotinib | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB12566 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | Decernotinib | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70241504 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | (R)-2-((2-(1H-Pyrrolo[2,3-b]pyridin-3-yl)pyrimidin-4-yl)amino)-2-methyl-N-(2,2,2-trifluoroethyl)butanamide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | DECERNOTINIB | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/MZK2GP0RHK | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Q1: What makes Decernotinib a promising therapeutic option for autoimmune diseases?
A1: this compound exhibits potent and selective inhibition of Janus kinase 3 (JAK3) [, , ]. This selectivity is particularly interesting because JAK3 plays a crucial role in immune function, and its expression is largely confined to lymphocytes [, , ]. Consequently, inhibiting JAK3 may offer a targeted approach to modulating immune responses while potentially minimizing off-target effects on other organ systems.
Q2: How does this compound interact with JAK3 at the molecular level?
A2: this compound binds to the ATP-binding site of JAK3, preventing the kinase from phosphorylating downstream signaling molecules [, , ]. This inhibition disrupts the signaling cascade initiated by cytokines that rely on JAK3, ultimately reducing the production of pro-inflammatory mediators.
Q3: What are the downstream effects of this compound's inhibition of JAK3?
A3: this compound's inhibition of JAK3 leads to a reduction in the expression of genes induced by common gamma-chain cytokines []. These cytokines, including IL-2, IL-4, IL-7, IL-9, IL-15, and IL-21, are vital for lymphocyte development and function. By disrupting their signaling, this compound can dampen the immune response. Notably, research suggests that this compound selectively targets the JAK3-dependent pathway while leaving interferon signaling largely unaffected []. This finding highlights its potential for a more targeted therapeutic effect.
Q4: What is the molecular formula and weight of this compound?
A4: The molecular formula of this compound is C19H21F3N6O, and its molecular weight is 406.41 g/mol.
Q5: Is there spectroscopic data available for this compound?
A5: While the provided abstracts don't delve into detailed spectroscopic characterization, techniques like nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry are commonly employed to confirm the structure and purity of compounds like this compound.
Q6: How does the chemical structure of this compound contribute to its selectivity for JAK3?
A6: this compound's structure has been meticulously optimized to achieve high selectivity for JAK3 []. Although the specific structural features responsible for this selectivity are not detailed in the provided abstracts, they likely involve interactions with amino acid residues unique to the ATP-binding pocket of JAK3 or exploiting subtle differences in the active site conformation compared to other JAK isoforms.
Q7: Have any studies investigated the impact of modifying this compound's structure?
A7: Yes, research focusing on deuteration, a specific type of structural modification, has been conducted on this compound []. This study aimed to understand how replacing hydrogen atoms with deuterium could influence the drug's metabolic stability and potential for drug-drug interactions.
Q8: What is known about the pharmacokinetic profile of this compound?
A9: this compound is an orally bioavailable compound, a significant advantage over injectable biologics [, ]. While specific details regarding its absorption, distribution, metabolism, and excretion (ADME) require further investigation, research has shown that this compound is metabolized, at least in part, by CYP3A4 []. Understanding its metabolic pathway is critical for predicting potential drug-drug interactions and optimizing dosing regimens.
Q9: What challenges have been encountered regarding the stability and formulation of this compound?
A10: One study highlighted that this compound exhibits high in vitro metabolic instability, posing challenges for predicting its pharmacokinetic behavior []. This metabolic liability may necessitate specific formulation strategies to enhance its stability and ensure adequate systemic exposure.
Q10: Have any strategies been explored to improve the stability or bioavailability of this compound?
A10: While the provided abstracts don't specify formulation approaches for this compound, several strategies could be employed. These include utilizing different salt forms, incorporating stabilizing excipients, or developing novel drug delivery systems, such as nanoparticles or liposomes, to protect the drug from degradation and enhance its delivery to target tissues.
Q11: What preclinical models have been used to investigate the efficacy of this compound?
A12: this compound's efficacy has been evaluated in various animal models of autoimmune diseases, including: - Rat collagen-induced arthritis: This model mimics key aspects of rheumatoid arthritis, and this compound treatment led to a dose-dependent reduction in ankle swelling, paw weight, and improvements in paw histopathology scores []. - Mouse model of oxazolone-induced delayed-type hypersensitivity: This model assesses T cell-mediated inflammatory responses, and this compound effectively reduced skin inflammation []. - Rat host versus graft model: In this model of transplant rejection, this compound demonstrated good efficacy, supporting its potential for suppressing undesired immune responses [].
Q12: Have there been any clinical trials investigating the efficacy and safety of this compound in humans?
A13: Yes, several clinical trials have explored this compound's potential in rheumatoid arthritis [, , , , , ]. These trials have encompassed various patient populations, including those with inadequate responses to methotrexate or other disease-modifying antirheumatic drugs (DMARDs).
Q13: What were the key findings from the clinical trials of this compound in rheumatoid arthritis?
A14: Clinical trials have demonstrated that this compound can significantly improve the signs and symptoms of rheumatoid arthritis compared to placebo [, , , ]. These improvements were observed across different doses and were assessed using standard measures like the American College of Rheumatology (ACR) criteria and the Disease Activity Score (DAS28). Notably, this compound's efficacy was evident even in patients who had not responded adequately to methotrexate [, ].
Q14: What about the safety profile of this compound in clinical trials?
A15: While generally well-tolerated, this compound has been associated with some adverse events in clinical trials, including headache, hypercholesterolemia, diarrhea, and a potential for increased risk of infections []. These findings highlight the need for careful monitoring and risk-benefit assessments when considering this compound as a treatment option.
Q15: Did the clinical trials use any imaging techniques to assess this compound's effects on joint structures?
A16: Yes, one clinical trial incorporated magnetic resonance imaging (MRI) to evaluate the impact of this compound on joint inflammation and damage []. The study showed that this compound, in combination with a DMARD, led to reductions in MRI-based measures of synovitis (inflammation of the synovial membrane) and osteitis (inflammation of the bone) compared to placebo, indicating its potential to slow down disease progression.
Q16: Were there any biomarkers identified that could help predict this compound's efficacy or monitor treatment response?
A17: A clinical trial investigated the pharmacodynamic effects of this compound by analyzing changes in blood protein levels []. The study identified 36 proteins whose expression levels were significantly associated with this compound exposure. These proteins included chemokines, cytokines, and markers of immune activation, bone degradation, adhesion, and inflammation. While further research is needed to validate these findings and establish their clinical utility, this study provides a starting point for identifying potential biomarkers to guide treatment decisions.
Q17: What are the implications of this compound's selectivity for JAK3 in terms of its potential advantages over other JAK inhibitors?
A18: this compound's selectivity for JAK3 is hypothesized to translate into a more favorable safety profile compared to first-generation JAK inhibitors that target multiple JAK isoforms [, , ]. By sparing other JAK-STAT pathways involved in essential physiological processes like hematopoiesis and lipid metabolism, this compound may reduce the risk of certain side effects, such as anemia, lipid abnormalities, and infections, associated with broader JAK inhibition.
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。